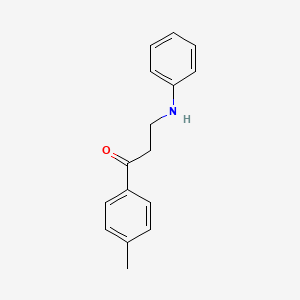

3-Anilino-1-(4-methylphenyl)propan-1-one

Description

3-Anilino-1-(4-methylphenyl)propan-1-one is a ketone derivative featuring an anilino (phenylamino) group at the 3-position and a 4-methylphenyl group at the 1-position of the propanone backbone.

Properties

IUPAC Name |

3-anilino-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)16(18)11-12-17-15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSIKOWJHVHIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(4-methylphenyl)propan-1-one typically involves the reaction of aniline with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aniline group, where halogenating agents like bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a suitable solvent like dichloromethane.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-Anilino-1-(4-methylphenyl)propan-1-one finds applications in various scientific fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Anilino-1-(4-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physical properties of arylpropanones are heavily influenced by substituents on the phenyl and anilino rings. Below is a comparison of 3-anilino-1-(4-methylphenyl)propan-1-one with key analogues:

Table 1: Structural and Molecular Comparisons

Electronic and Steric Considerations

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Nitro and chloro substituents (Table 1) enhance electrophilicity at the carbonyl carbon, making these derivatives more reactive in condensation or nucleophilic addition reactions .

- Steric Effects: Bulky substituents like phenoxy (Table 1) can hinder molecular packing, as evidenced by lower melting points in such derivatives compared to methyl-substituted analogues .

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitroaniline | Ethanol | PTSA | 80 | 65–70 | |

| 4-Fluoroaniline | Toluene | HCl | 110 | 55–60 |

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition states and identify rate-limiting steps. For example:

- Step 1: Use Gaussian or ORCA to model the electrophilic attack of the aniline nitrogen on the ketone carbonyl.

- Step 2: Analyze steric and electronic effects of substituents (e.g., electron-withdrawing groups on aniline slow nucleophilic attack).

- Step 3: Validate with experimental kinetic studies (e.g., UV-Vis monitoring of intermediate formation).

Case Study:

- Substituent Effects: Methoxy groups on the aniline ring increase electron density, accelerating reaction rates by 20–30% compared to nitro groups .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and ketone carbonyl (δ 205–210 ppm in 13C).

- IR Spectroscopy: Confirm C=O stretch (~1700 cm⁻¹) and N-H bend (~1600 cm⁻¹).

- Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]+ expected at m/z 254.3).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns using SHELX-97 .

Example Data (X-ray):

- Space Group: P21/c (monoclinic)

- Hydrogen Bonds: N-H···O=C interactions stabilize the crystal lattice .

Advanced: How to resolve discrepancies in melting points reported for polymorphic forms?

Methodological Answer:

- Step 1: Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Step 2: Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate forms.

- Step 3: Compare powder X-ray diffraction (PXRD) patterns with simulated data from single-crystal structures .

Case Study:

- Polymorph A: MP 148–150°C (ethanol), PXRD peaks at 2θ = 12.4°, 18.7°.

- Polymorph B: MP 155–157°C (acetonitrile), PXRD peaks at 2θ = 11.9°, 20.1° .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore Development: The anilino group acts as a hydrogen-bond donor, mimicking bioactive motifs (e.g., kinase inhibitors).

- Structure-Activity Relationship (SAR): Modify substituents on the aniline ring to optimize binding to target proteins (e.g., EGFR kinase) .

Example Study:

- Anticancer Screening: Analogous trifluoromethyl-substituted derivatives show IC₅₀ values of 2–5 µM against HeLa cells .

Advanced: How to analyze hydrogen-bonding networks in the crystal structure using graph-set notation?

Methodological Answer:

- Step 1: Use Mercury or OLEX2 to visualize hydrogen bonds.

- Step 2: Apply Etter’s graph-set notation (e.g., D for donor, A for acceptor).

- Step 3: Identify motifs like R₂²(8) rings (two donors/two acceptors in an 8-membered ring) .

Example:

Advanced: How to troubleshoot low yields in catalytic asymmetric synthesis?

Methodological Answer:

- Step 1: Screen chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective amination.

- Step 2: Optimize solvent polarity (e.g., THF vs. DMF) to enhance catalyst-substrate interaction.

- Step 3: Use HPLC with a chiral column to determine enantiomeric excess (ee).

Case Study:

- Catalyst: (R,R)-salen-Co(III) achieves 85% ee in THF at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.